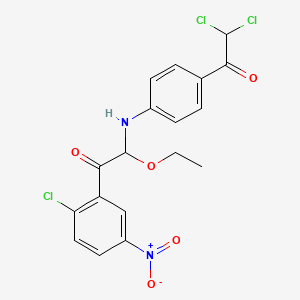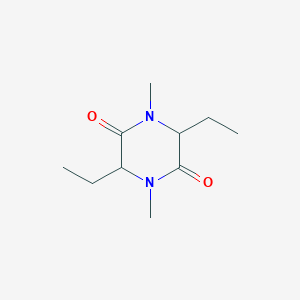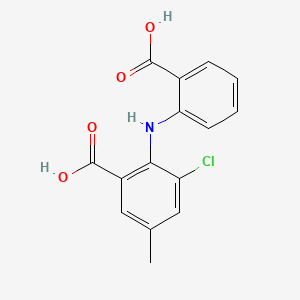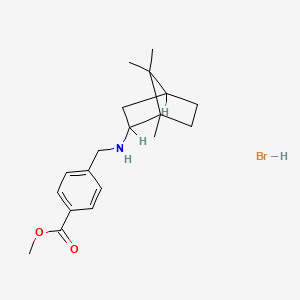
(+-)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide is a complex organic compound with a unique structure It is derived from borneol, a bicyclic organic compound and a terpene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide typically involves multiple steps. The starting material, borneol, undergoes a series of reactions to introduce the amino and ester functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of borneol to camphor.
Reduction: Reduction of camphor back to borneol.
Substitution: Introduction of amino and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for ester formation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include camphor, isoborneol, and various ester derivatives, depending on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways.
Comparación Con Compuestos Similares
Similar Compounds
Borneol: A precursor to (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide, known for its use in traditional medicine and as a fragrance.
Isoborneol: A diastereomer of borneol with similar properties but different stereochemistry.
Camphor: An oxidized form of borneol, used in medicinal and industrial applications.
Uniqueness
What sets (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
24629-64-9 |
|---|---|
Fórmula molecular |
C19H28BrNO2 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
methyl 4-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]benzoate;hydrobromide |
InChI |
InChI=1S/C19H27NO2.BrH/c1-18(2)15-9-10-19(18,3)16(11-15)20-12-13-5-7-14(8-6-13)17(21)22-4;/h5-8,15-16,20H,9-12H2,1-4H3;1H |
Clave InChI |
XNSLMWGBEXJKAL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)C(=O)OC)C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


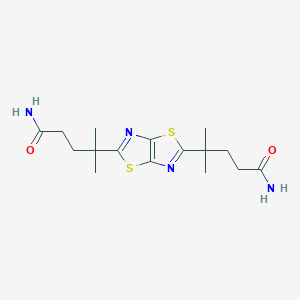
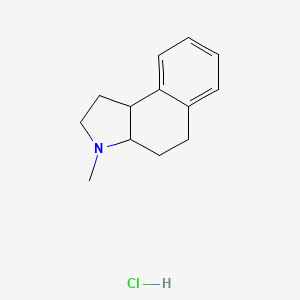
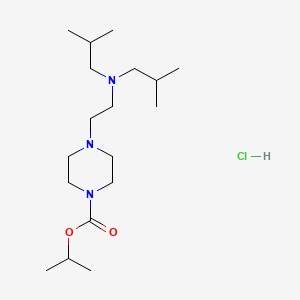
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
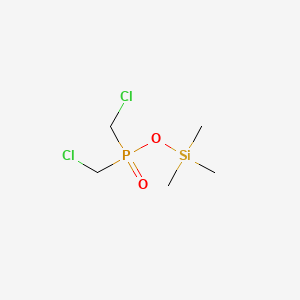
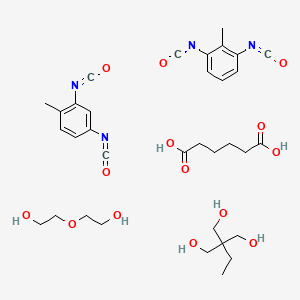
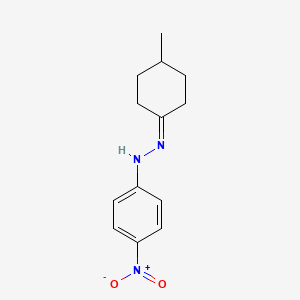
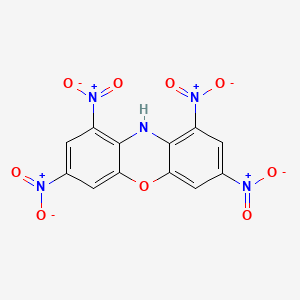
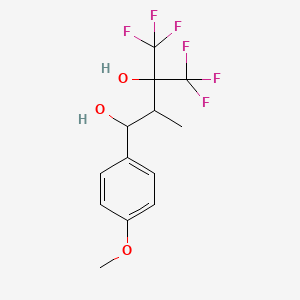

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
